5-Carbamoylmethyl-2'-O-methyluridine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA (tRNA). This compound is particularly notable for its modification at the 2'-hydroxyl and 5-position of the uridine base, which is crucial for enhancing the accuracy of codon-anticodon pairing during protein synthesis. The presence of this modification at the wobble position of tRNA allows for more efficient decoding of genetic information, thereby influencing protein synthesis and cellular function .
5-Carbamoylmethyl-2'-O-methyluridine is derived from natural sources such as yeast and other organisms where it is found in tRNA molecules. It is classified as a modified nucleoside, specifically under the category of pyrimidine nucleosides due to its uridine base. This compound is structurally related to other modified nucleosides, such as 5-carbamoylmethyluridine, but with additional methylation at the 2'-position .
The synthesis of 5-Carbamoylmethyl-2'-O-methyluridine typically involves several chemical reactions that modify uridine. Common methods include:
The molecular structure of 5-Carbamoylmethyl-2'-O-methyluridine can be described by its chemical formula . Key structural features include:
5-Carbamoylmethyl-2'-O-methyluridine can undergo various chemical reactions:
The specific outcomes of these reactions depend on the conditions applied, including temperature, solvent choice, and concentration of reactants .
The mechanism of action for 5-Carbamoylmethyl-2'-O-methyluridine involves its integration into tRNA molecules. Once incorporated:
Relevant data from studies indicate that modifications at both the 2' and 5' positions confer unique stability and reactivity profiles compared to unmodified uridine .
5-Carbamoylmethyl-2'-O-methyluridine has several important applications in various fields:
Additionally, it is utilized in biotechnological applications for designing modified nucleosides aimed at therapeutic purposes .
The identification of ncm⁵Um emerged alongside broader efforts in the 1970s-1980s to map the diverse landscape of post-transcriptionally modified nucleosides within RNA. Researchers employed advanced chromatographic techniques, primarily two-dimensional thin-layer chromatography (2D-TLC) and high-performance liquid chromatography (HPLC), to separate and characterize complex nucleoside digests derived primarily from tRNA [2]. Its detection relied on its distinct chromatographic mobility compared to standard uridine and other known pyrimidine modifications.
Structural elucidation was achieved through a combination of techniques:
The modification was systematically cataloged within RNA modification databases like MODOMICS (assigned code 053U
or 2000009053U
), solidifying its identity and occurrence in biological systems [5]. Early studies pinpointed its presence predominantly within the eukaryotic tRNA modification machinery.
Table 1: Key Structural Identification Milestones for ncm⁵Um
Decade | Primary Technique(s) | Key Structural Insight Gained | Source Context |
---|---|---|---|
1970s-1980s | 2D-TLC, HPLC | Initial separation and detection as a distinct modified uridine derivative | [2] |
1980s-1990s | UV Spectroscopy, MS | Determination of molecular mass (315.1066 Da) and elemental formula (C₁₂H₁₇N₃O₇) | [5] |
1990s-Present | NMR Spectroscopy | Definitive confirmation of modification sites: C5 of uracil & O2' of ribose | [5] |
ncm⁵Um follows a systematic naming convention that precisely describes its chemical structure relative to the parent uridine molecule:
2-...acetamide
: Indicates the -CH₂C(O)NH₂ group attached to the pyrimidine. [1-...-2,4-dioxopyrimidin-5-yl]
: Specifies the attachment point (C5) on the uracil ring (2,4-dioxopyrimidine). [(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]
: Describes the modified β-D-ribofuranose ring with: n
: Denotes the normal (unsubstituted) chain length of the side group at C5 (contrasting with longer chains like mcm⁵
for methoxycarbonylmethyl). c
: Stands for carbamoyl (-C(O)NH₂). m⁵
: Indicates methylation on the base (specifically at the C5 side chain attachment point, though the methyl is part of the carbamoyl). Um
: Indicates 2'-O-methyluridine. CO[C@H]1[C@H]([n]2cc(CC(N)=O)c(=O)[nH]c2=O)O[C@H](CO)[C@H]1O
(Specifies stereochemistry) VHXUHQJRMXUOST-PNHWDRBUSA-N
(Unique stereochemical identifier) [5] Table 2: Nomenclature and Chemical Identifiers for ncm⁵Um
Nomenclature Type | Name/Identifier | Description/Significance |
---|---|---|
Systematic (IUPAC) | 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide | Fully describes structure and stereochemistry |
Common Abbreviation | ncm⁵Um | Standard abbreviation in RNA modification research |
Chemical Formula | C₁₂H₁₇N₃O₇ | Elemental composition |
CAS Registry Number | 60197-30-0 | Unique chemical substance identifier |
MODOMICS Code | 053U / 2000009053U | Database identifier for RNA modifications |
Canonical SMILES | CO[C@H]1C@HOC@H[C@H]1O | Line notation encoding molecular structure & chirality |
InChIKey | VHXUHQJRMXUOST-PNHWDRBUSA-N | Hashed version of InChI for stereospecific searching |
ncm⁵Um is not merely a structural curiosity; it plays specific and crucial roles within the epitranscriptome, primarily mediated by its occurrence in tRNA:
Um
) significantly enhances the local conformational stability of the tRNA backbone within the critical anticodon loop. It restricts ribose flexibility, promotes the C3'-endo sugar pucker preferred in A-form RNA helices, and provides steric protection against ribonucleases [3] [7]. ncm⁵
) protruding from U34 into the ribosomal decoding center is vital for codon-anticodon interaction. It influences wobble base pairing by potentially altering the electronic properties and steric bulk of the uracil ring. This modification helps ensure accurate and efficient decoding of specific codons, particularly those ending in purines, by its cognate tRNAs [1] [4]. ncm⁵
+ Um
) observed at critical locations in RNA molecules, particularly the tRNA anticodon loop. This chemical expansion of the canonical nucleobase alphabet (A, U, G, C) allows for fine-tuning RNA structure and function beyond what is achievable with standard nucleotides. Its presence underscores the concept that RNA modifications like ncm⁵Um are not static decorations but dynamic regulators influencing fundamental processes like translation in response to cellular conditions [1] [4] [7]. While less studied than modifications like m⁶A or Ψ, ncm⁵Um represents a crucial piece in the complex puzzle of how chemical modifications govern RNA biology. Table 3: Biological Context and Functional Significance of ncm⁵Um in tRNA
Aspect | Detail | Functional Implication |
---|---|---|
Primary RNA Location | Position 34 (Wobble position) of anticodon loop in specific tRNAs (e.g., tRNAGln, tRNAGlu) | Directly impacts codon recognition |
Key Biosynthetic Enzyme | Trm7 (catalyzes the 2'-O-methylation step on ncm⁵U) | Generates the mature ncm⁵Um modification |
Role of 2'-O-Methylation (Um) | Stabilizes C3'-endo sugar pucker; protects against nuclease cleavage; enhances thermal stability | Ensures structural integrity of the anticodon loop |
Role of Carbamoylmethyl (ncm⁵) | Modifies base properties; adds H-bonding capacity (-C(O)NH₂); influences steric bulk | Optimizes codon-anticodon interaction and wobble pairing |
Metabolic Integration | Requires amide nitrogen donors (e.g., Gln, Asp) for biosynthesis | Links tRNA modification status to cellular nitrogen/amino acid metabolism |
The study of ncm⁵Um highlights the critical interplay between specific chemical modifications and essential RNA functions, positioning it as a significant component within the intricate network of the epitranscriptome.
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